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Abstract
Sirolimus (rapamycin) is a potent immunosuppressant and mTOR inhibitor widely used in

clinical practice. Its metabolism and degradation lead to the formation of various derivatives,

among which seco-rapamycin, a ring-opened metabolite, has garnered scientific interest. This

technical guide provides an in-depth exploration of seco-rapamycin, detailing its formation,

chemical properties, and biological activities in comparison to its parent compound, sirolimus.

We present a compilation of quantitative data, detailed experimental protocols, and

visualizations of relevant biological pathways and experimental workflows to serve as a

comprehensive resource for researchers in pharmacology and drug development. While seco-

rapamycin exhibits significantly reduced immunosuppressive activity, its distinct biological

profile, including its ability to inhibit the proteasome, suggests alternative mechanisms of action

that warrant further investigation.

Introduction
Sirolimus, a macrolide produced by the bacterium Streptomyces hygroscopicus, is a

cornerstone of immunosuppressive therapy in organ transplantation and has applications in

oncology.[1] Its mechanism of action primarily involves the inhibition of the mammalian target of

rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and metabolism.[2]

The clinical use and efficacy of sirolimus are influenced by its complex pharmacokinetics and

metabolism, which primarily occurs in the liver and intestine, mediated by CYP3A enzymes.[3]
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This metabolic processing, along with spontaneous degradation, results in a variety of

metabolites, including hydroxylated and demethylated derivatives.[4][5]

One notable metabolite is seco-rapamycin, the ring-opened product of sirolimus. This

transformation can occur non-enzymatically through the hydrolysis of the lactone ring. Seco-

rapamycin has been identified as an in vivo metabolite and a significant degradation product.

Understanding the biological fate and activity of seco-rapamycin is critical for a complete

comprehension of the pharmacology of sirolimus. This guide aims to consolidate the current

knowledge on seco-rapamycin, providing a technical overview for the scientific community.

Chemical Structure and Physicochemical Properties
The key structural difference between sirolimus and seco-rapamycin is the cleavage of the

lactone ring in the macrolide structure of sirolimus. This hydrolysis results in a linear carboxylic

acid derivative.

Table 1: Physicochemical Properties of Sirolimus and Seco-Rapamycin
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Property Sirolimus Seco-Rapamycin Reference(s)

Molecular Formula C₅₁H₇₉NO₁₃ C₅₁H₇₉NO₁₃

Molecular Weight 914.17 g/mol 932.17 g/mol

Appearance
White to off-white

crystalline powder

Off-white to light

yellow solid

Solubility

Soluble in methanol,

ethanol, acetone,

chloroform

Soluble in DMSO

Chemical Name

(3S,6R,7E,9R,10R,12

R,14S,15E,17E,19E,2

1S,23S,26R,27R,34a

S)-9,10,12,13,14,21,2

2,23,24,25,26,27,32,3

3,34,34a-

Hexadecahydro-9,27-

dihydroxy-3-[(1R)-2-

[(1S,3R,4R)-4-

hydroxy-3-

methoxycyclohexyl]-1-

methylethyl]-10,21-

dimethoxy-

6,8,12,14,20,26-

hexamethyl-23,27-

epoxy-3H-pyrido[2,1-

c]oxaazacyclohentriac

ontine-

1,5,11,28,29(4H,6H,3

1H)-pentone

(S)-1-(2-

((2R,3R,6S)-2-

hydroxy-6-

((2S,3E,5E,7E,9S,11R

,13R,14R,15E,17R,19

E,21R)-14-hydroxy-

22-((1S,3R,4R)-4-

hydroxy-3-

methoxycyclohexyl)-2,

13-dimethoxy-

3,9,11,15,17,21-

hexamethyl-12,18-

dioxodocosa-

3,5,7,15,19-pentaen-

1-yl)-3-

methyltetrahydro-2H-

pyran-2-yl)-2-

oxoacetyl)piperidine-

2-carboxylic acid

Biosynthesis and Formation
Seco-rapamycin is formed from sirolimus through the hydrolysis of its lactone ester bond. This

process can occur both non-enzymatically and as a result of intracellular processes.
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Non-Enzymatic Degradation
Sirolimus is susceptible to degradation in aqueous solutions, and the rate of this degradation is

influenced by pH and temperature. The hydrolysis of the lactone ring is a primary degradation

pathway, leading to the formation of seco-rapamycin. Studies have shown that the degradation

of sirolimus to seco-rapamycin is significantly slower than the degradation of sirolimus itself

under basic conditions.

Metabolic Conversion
Seco-rapamycin is also a product of sirolimus metabolism within the body. It has been

observed that sirolimus degrades to seco-rapamycin in the cytoplasm of Caco-2 cells, a human

colon adenocarcinoma cell line often used to model intestinal drug absorption. Furthermore,

seco-rapamycin can be further metabolized. In human liver and jejunal mucosal homogenates,

seco-rapamycin is converted to a dihydro-sirolimus metabolite, designated as M2, in an

NADPH-dependent manner. This suggests the involvement of one or more reductase enzymes

in the downstream metabolism of seco-rapamycin.
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Metabolic pathway of sirolimus to seco-rapamycin and dihydro-sirolimus M2.

Biological Activity
A critical aspect of understanding seco-rapamycin is its biological activity relative to sirolimus.

While sirolimus is a potent immunosuppressant, its ring-opened metabolite, seco-rapamycin,

exhibits a significantly different activity profile.

Immunosuppressive Activity
Seco-rapamycin has been consistently reported to have markedly reduced immunosuppressive

activity compared to sirolimus. Several studies have described its activity as "extremely weak".
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One study quantified this, showing that seco-rapamycin has less than 4% of the potency of

rapamycin in a thymocyte proliferation assay. This profound loss of activity is attributed to the

disruption of the macrolide ring structure, which is crucial for the formation of the FKBP12-

rapamycin-mTOR complex.

Table 2: Comparative Immunosuppressive and Biological Activities

Compound

Immunosuppr
essive Activity
(Thymocyte
Proliferation)

mTOR
Inhibition

Proteasome
Inhibition

Reference(s)

Sirolimus

Potent (IC₅₀ in

the low nM

range)

Yes Yes

Seco-Rapamycin

Significantly

reduced (<4% of

Sirolimus

activity)

No Yes

mTOR Signaling
The immunosuppressive and antiproliferative effects of sirolimus are mediated through its

binding to the immunophilin FKBP12, and this complex then allosterically inhibits mTORC1.

Seco-rapamycin, despite retaining the ability to bind to FKBP12, does not effectively inhibit

mTOR function. The conformational change resulting from the ring-opening likely prevents the

proper interaction of the FKBP12-seco-rapamycin complex with the FRB domain of mTOR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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